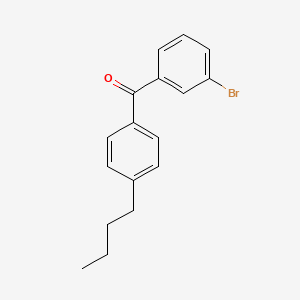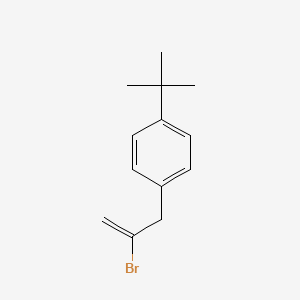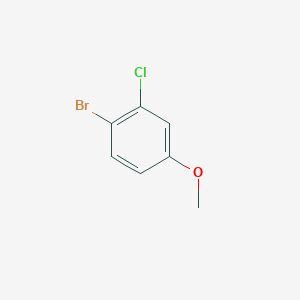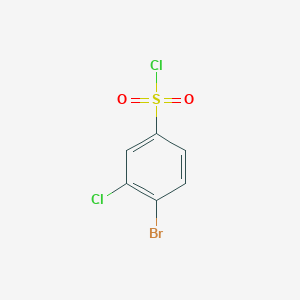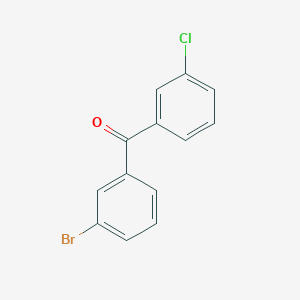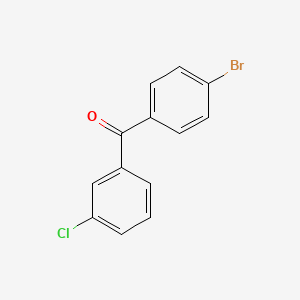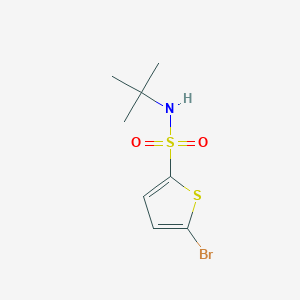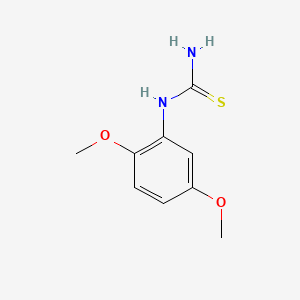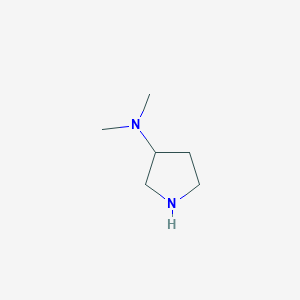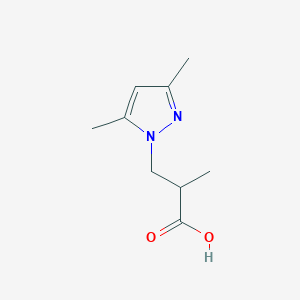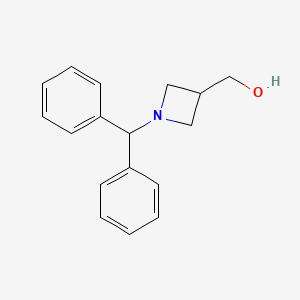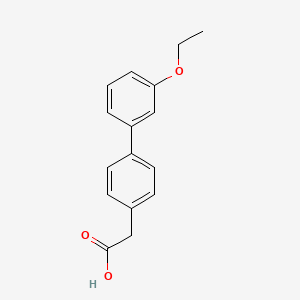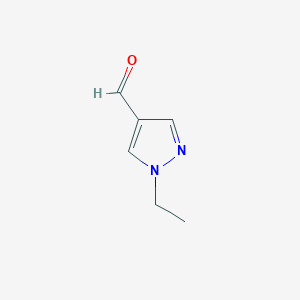![molecular formula C15H14O2 B1272403 4-[(2-Methylbenzyl)oxy]benzaldehyde CAS No. 400825-69-6](/img/structure/B1272403.png)
4-[(2-Methylbenzyl)oxy]benzaldehyde
概要
説明
The compound "4-[(2-Methylbenzyl)oxy]benzaldehyde" is a chemical species that can be inferred to have a benzaldehyde core structure with a methoxybenzyl ether substituent. This structure suggests that it may be related to or derived from compounds that have been synthesized and characterized in various research studies. For instance, the synthesis of benzyloxybenzaldehyde derivatives has been reported, which involves reactions with different substituents and protecting groups . These studies provide insights into the chemical behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves etherification reactions, as seen in the preparation of natural furan derivatives . Additionally, the introduction of a methoxybenzyl protecting group for carboxylic acids and its subsequent removal via oxidative debenzylation has been described . These methods could potentially be adapted for the synthesis of "4-[(2-Methylbenzyl)oxy]benzaldehyde" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[(2-Methylbenzyl)oxy]benzaldehyde" has been elucidated using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy . Additionally, the use of density functional theory (DFT) to optimize molecular structures and geometries provides a theoretical framework for understanding the electronic and spatial configuration of such molecules .
Chemical Reactions Analysis
The reactivity of benzyloxy compounds can be complex, as demonstrated by the synthesis of azo-benzoic acids and their precursors, which exhibit acid-base dissociation and azo-hydrazone tautomerism in solution . Furthermore, the synthesis of differentially protected α,β-dihydroxyaldehydes from N-α-benzyloxyacetyl derivatives showcases the potential for these compounds to participate in stereoselective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-[(2-Methylbenzyl)oxy]benzaldehyde" can be inferred from related compounds. For example, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes affects their reactivity and solubility . The spectroscopic characterization of benzyloxy derivatives provides information on their electronic transitions and functional group vibrations, which are crucial for understanding their behavior in different environments .
科学的研究の応用
Photocatalytic Oxidation
The derivative of 4-[(2-Methylbenzyl)oxy]benzaldehyde, 4-methylbenzyl alcohol, has been studied for its photocatalytic oxidation properties. This process occurs under visible light irradiation and involves the conversion of benzyl alcohol and its derivatives into corresponding aldehydes with high selectivity and efficiency, facilitated by a TiO2 photocatalyst under an O2 atmosphere (Higashimoto et al., 2009).
Oxygen Transfer Reactions
The oxidation of methoxy substituted benzyl phenyl sulfides, closely related to 4-[(2-Methylbenzyl)oxy]benzaldehyde, distinguishes between oxidants that react by single electron transfer and those that react by direct oxygen atom transfer. This research provides insights into the mechanisms of oxidation reactions involving high valent oxoruthenium compounds (Lai et al., 2002).
Catalytic Addition to Aldehydes
Research involving the synthesis of carane-based aminodiols, which includes the use of compounds related to 4-[(2-Methylbenzyl)oxy]benzaldehyde, has been conducted. These aminodiols were used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, highlighting their potential in stereoselective synthesis (Szakonyi et al., 2011).
Synthesis of High-Density Aviation Fuels
A novel process involving the synthesis of high-density jet fuel range tricyclic alkanes has been developed using methyl benzaldehydes, which are structurally similar to 4-[(2-Methylbenzyl)oxy]benzaldehyde. This process demonstrates the potential of such compounds in renewable energy applications (Xu et al., 2018).
特性
IUPAC Name |
4-[(2-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPSNOGITVABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376954 | |
| Record name | 4-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylbenzyl)oxy]benzaldehyde | |
CAS RN |
400825-69-6 | |
| Record name | 4-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

